

Foundational Research on HPK1 as a Therapeutic Target: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Introduction

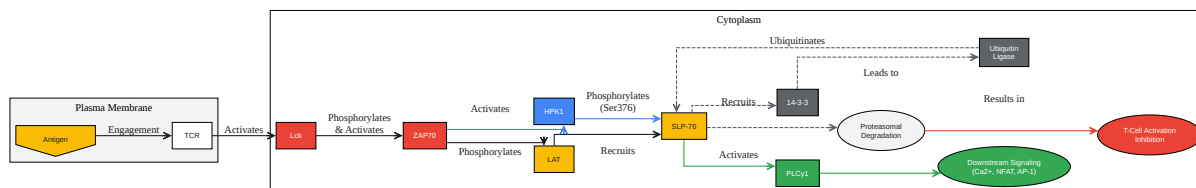
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a highly promising therapeutic target in immuno-oncology.[1][2][3][4] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs).[5][6] Its primary function is to attenuate signaling downstream of the T cell receptor (TCR) and B cell receptor (BCR), thereby acting as an intracellular immune checkpoint.[6] Genetic and pharmacological inhibition of HPK1 has been shown to enhance T cell activation, cytokine production, and anti-tumor immunity in preclinical models, providing a strong rationale for the development of small molecule inhibitors to treat cancer.[1][2][7] This technical guide provides an in-depth overview of the foundational research on HPK1 as a therapeutic target, including its signaling pathways, key experimental protocols for its study, and a summary of the current landscape of HPK1 inhibitors.

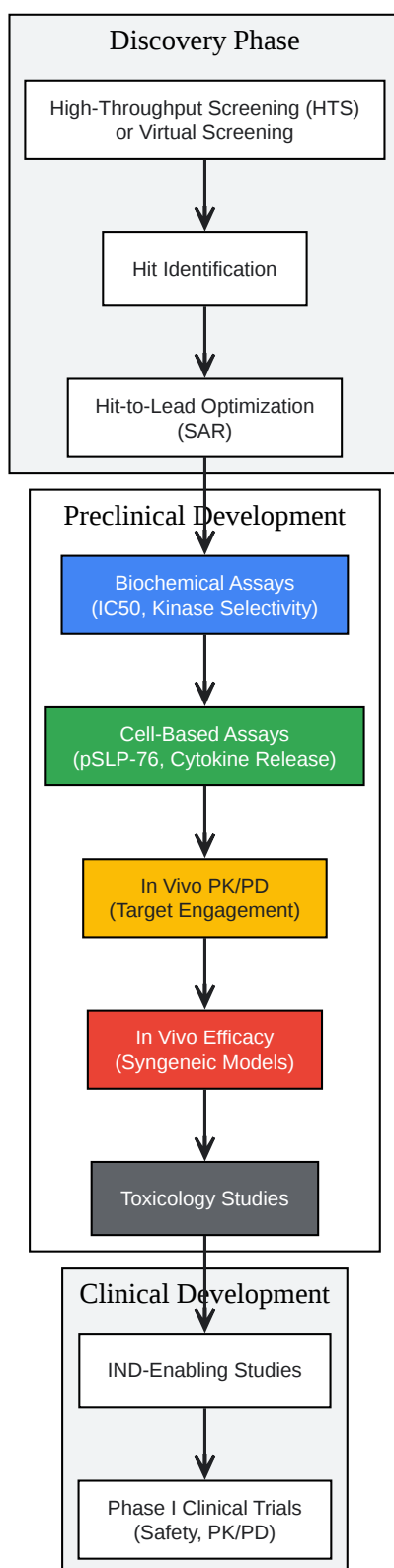
HPK1 Signaling Pathways

HPK1 functions as a crucial node in the signaling cascades that govern immune cell activation. Its inhibitory role is best characterized in T cells, where it acts to dampen the response following TCR engagement.

T Cell Receptor (TCR) Signaling

Upon TCR activation, a series of phosphorylation events leads to the recruitment and activation of HPK1.[6] Activated HPK1 then phosphorylates key downstream adapter proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[6][8] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and degradation of SLP-76.[6][8] The disruption of this signaling complex ultimately attenuates downstream pathways, including the activation of PLC γ 1, calcium mobilization, and the activation of transcription factors such as NFAT and AP-1, resulting in reduced T cell proliferation and cytokine production.[8] Beyond the SLP-76 axis, HPK1 has also been implicated in the regulation of other signaling pathways, including the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and nuclear factor- κ B (NF- κ B) pathways.[6][9][10]





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- To cite this document: BenchChem. [Foundational Research on HPK1 as a Therapeutic Target: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15141917#foundational-research-on-hpk1-as-a-therapeutic-target>]

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